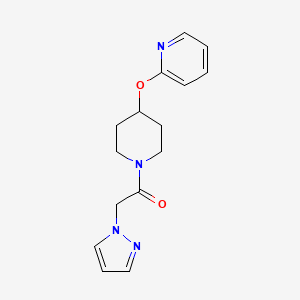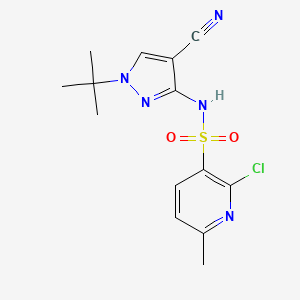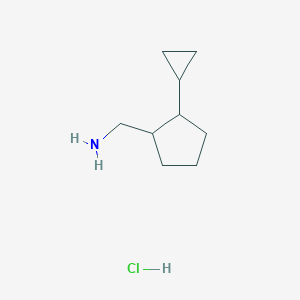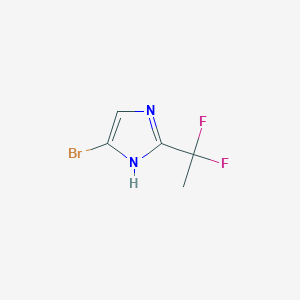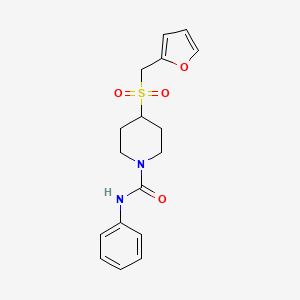
4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered aromatic heterocyclic compound consisting of four carbons and one oxygen atom . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The compound you mentioned seems to be a complex derivative of these two structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Furan and piperidine derivatives are known to participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include techniques to determine the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Bio-imaging and Sensing
A phenoxazine-based fluorescence chemosensor incorporating furan-2-carboxamide has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor, exhibiting turn-on and turn-off fluorescence responses, is synthesized to include a furan-2-carboxamide group, showing significant potential for bio-imaging applications in live cells and zebrafish larvae (P. Ravichandiran et al., 2020).
Neuroinflammation Imaging
Furan-containing compounds, specifically designed for PET imaging, target microglia-specific markers such as the CSF1R. These compounds, including a furan-2-carboxamide derivative, serve as noninvasive tools for imaging neuroinflammation in vivo, aiding in the study of neuropsychiatric disorders and the development of new therapeutics (A. Horti et al., 2019).
Antimicrobial Activity
Furan-3-carboxamides have been synthesized and shown to possess significant in vitro antimicrobial activity against a variety of microorganisms. These compounds, derived from furan, demonstrate the potential for developing new antimicrobial agents (N. Zanatta et al., 2007).
Anticancer Evaluation
Derivatives containing phenylaminosulfanyl moiety have been evaluated for their anticancer activity. These compounds, including furan-2-carboxamide derivatives, showed potent cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019).
Synthesis and Chemical Transformations
Furan derivatives have been utilized in the synthesis of complex molecules, demonstrating their utility in organic synthesis. For example, the preparation of 2,4-disubstituted furans and the construction of 2-sulfonylbenzo[b]furans from readily available starting materials showcase the versatility of furan-containing compounds in facilitating diverse chemical transformations (Nathan R Haines et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-14-5-2-1-3-6-14)19-10-8-16(9-11-19)24(21,22)13-15-7-4-12-23-15/h1-7,12,16H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWYOVOVEVBEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide](/img/structure/B2926165.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)
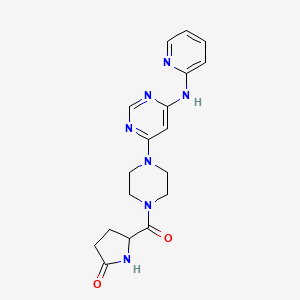


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)
![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)
